Ibuprofenamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

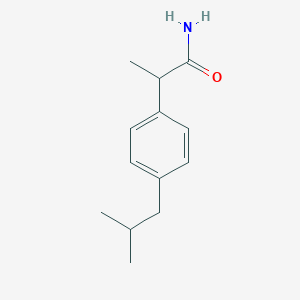

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQKCDCQVNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974925 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59512-17-3 | |

| Record name | Ibuprofenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59512-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isobutylphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M0104F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ibuprofenamide from 2-(4-isobutylphenyl)propionitrile

Executive Summary

Ibuprofenamide, an amide analogue of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, serves as both an active anti-inflammatory agent and a key precursor for various N-substituted derivatives with significant therapeutic potential.[1][2] The conversion of the nitrile precursor, 2-(4-isobutylphenyl)propionitrile, to the primary amide represents a critical synthetic step. This guide provides an in-depth technical exploration of this transformation, intended for researchers, chemists, and professionals in drug development. We will dissect the underlying chemical mechanisms, present detailed experimental protocols, and discuss process optimization and safety. The core focus will be on a highly selective and efficient method utilizing phase-transfer catalyzed oxidative hydrolysis, which circumvents the common challenge of over-hydrolysis to the carboxylic acid—a frequent issue in conventional acidic or basic nitrile hydrolysis.[1][3] This document is structured to provide not just procedural steps, but the scientific rationale required for successful and reproducible synthesis.

Part 1: Foundational Concepts and Strategic Overview

The Target Molecule: this compound

This compound, chemically named 2-(4-isobutylphenyl)propanamide, is a primary amide derivative of ibuprofen.[4] Its structure retains the core isobutylphenyl propanoic scaffold responsible for anti-inflammatory activity. The strategic conversion of the nitrile group (-C≡N) to a primary amide group (-CONH₂) is a pivotal transformation in fine chemical and pharmaceutical synthesis.

The Synthetic Challenge: Achieving Selective Nitrile Hydration

The hydrolysis of a nitrile can proceed in two stages: first to the primary amide, and subsequently to the carboxylic acid (in this case, ibuprofen).[5] The primary challenge in synthesizing this compound from its nitrile precursor is arresting the reaction at the amide stage.[6] The reaction conditions that facilitate the initial hydration of the nitrile often promote the subsequent hydrolysis of the newly formed amide, leading to the formation of ibuprofen as an undesired by-product and reducing the yield of the target molecule.[3]

Survey of Synthetic Methodologies

Several chemical strategies can be employed for the conversion of nitriles to amides, each with distinct mechanistic pathways and practical considerations:

-

Direct Acid or Base-Catalyzed Hydrolysis: This is the most traditional approach, involving heating the nitrile with an aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH).[5][7] While effective, these conditions often require careful control of temperature and reactant ratios to minimize the formation of the corresponding carboxylic acid.[3]

-

The Pinner Reaction: This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ester salt).[8][9] While versatile for creating various derivatives, its application for direct amide synthesis is less common and can involve harsher conditions or additional steps.[10]

-

Oxidative Hydrolysis (Radziszewski-type Reaction): This pathway utilizes a combination of hydrogen peroxide and a base to convert nitriles to amides under generally milder conditions.[11][12] A modern, highly effective variation of this method employs phase-transfer catalysis (PTC) to facilitate the reaction between an organic-soluble nitrile and an aqueous oxidant, leading to high selectivity and conversion.[1][2]

This guide will focus on the PTC oxidative hydrolysis method as the recommended protocol due to its demonstrated efficiency and selectivity for this compound synthesis.[1]

Part 2: Mechanistic Insights into Nitrile Conversion

Understanding the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Acid-Catalyzed Hydrolysis

In this mechanism, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7][13] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers and a critical tautomerization step (from an imidic acid intermediate) lead to the formation of the primary amide.[6]

Caption: Generalized mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Oxidative Hydrolysis with H₂O₂

The Radziszewski reaction and its PTC-enhanced variant operate under basic conditions. The key nucleophile is the hydroperoxide anion (OOH⁻), which is more nucleophilic than the hydroxide ion (OH⁻) and is formed from the reaction of hydrogen peroxide with a base.[12] This anion attacks the electrophilic carbon of the nitrile. The resulting intermediate undergoes internal rearrangement and subsequent hydrolysis to yield the primary amide and release molecular oxygen. This pathway is highly effective and avoids the harsh conditions that promote over-hydrolysis.

Caption: Mechanism of oxidative nitrile hydrolysis via a peroxyimidic intermediate.

Part 3: Experimental Protocol for this compound Synthesis

This section details the recommended protocol based on a validated phase-transfer catalysis method.[1][2]

Recommended Protocol: Phase-Transfer Catalyzed (PTC) Oxidative Hydrolysis

3.1.1 Principle and Rationale This protocol utilizes a two-phase system (liquid-liquid). The substrate, 2-(4-isobutylphenyl)propionitrile, is dissolved in an organic solvent (e.g., toluene), while the oxidant (H₂O₂) and base (NaOH) are in the aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, is essential. The catalyst transports the hydroperoxide anions (OOH⁻) from the aqueous phase into the organic phase, allowing them to react with the nitrile. This technique maximizes the interfacial reaction area, enabling the reaction to proceed efficiently at moderate temperatures with high selectivity for the amide product.

3.1.2 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| 2-(4-isobutylphenyl)propionitrile | C₁₃H₁₇N | 187.28 | ≥98% | Sigma-Aldrich |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% w/v aq. | s.d. Fine Chem.[2] |

| Sodium Hydroxide | NaOH | 40.00 | AR Grade | - |

| Toluene | C₇H₈ | 92.14 | AR Grade | s.d. Fine Chem.[2] |

| Phase-Transfer Catalyst (e.g., TBAB) | (C₄H₉)₄NBr | 322.37 | ≥98% | - |

| Methanol | CH₃OH | 32.04 | Reagent Grade | - |

3.1.3 Step-by-Step Experimental Procedure (Adapted from M. B. Gawande, et al., Org. Process Res. Dev. 2008)[2]

-

Reactor Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the entire assembly in a thermostatic water bath to maintain a constant temperature.

-

Charging Reactants: To the flask, add 2-(4-isobutylphenyl)propionitrile (0.02 mol, 3.75 g) dissolved in toluene (to make a total organic phase volume of 7 mL).

-

Catalyst and Base Addition: Add the phase-transfer catalyst (e.g., 10 mol% relative to the nitrile) and a 10% aqueous solution of NaOH (0.005 mol, 2.0 g of solution).

-

Initiating Reaction: Begin vigorous stirring (e.g., 1000 rpm) and heat the mixture to the desired reaction temperature (e.g., 60 °C).

-

Oxidant Addition: Slowly add 30% w/v aqueous H₂O₂ (0.08 mol, 9.07 g or ~7.7 mL) to the reaction mixture via the dropping funnel over a period of approximately 1-2 hours. Caution: The addition of hydrogen peroxide can be exothermic. A slow, controlled addition rate is crucial for safety and selectivity.

-

Reaction Monitoring: Maintain the reaction at 60 °C for a total of 2 hours. The progress of the reaction can be monitored by withdrawing small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, stop the heating and stirring and allow the layers to separate.

-

Separate the organic (toluene) layer.

-

Cool the organic layer to induce precipitation of the solid this compound product.

-

Filter the solid product using a Büchner funnel.

-

Purify the crude product by recrystallization from methanol to yield pure this compound.[2]

-

3.1.4 Process Flow Diagram

Caption: Experimental workflow for PTC synthesis of this compound.

Part 4: Product Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | PubChem[4] |

| Molecular Weight | 205.30 g/mol | PubChem[4] |

| Appearance | White crystalline solid | - |

| Melting Point | 112-114 °C | Gawande, et al.[2] |

Spectroscopic Analysis

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should clearly show the conversion of the nitrile to the amide.

-

Disappearance of: Nitrile (C≡N) stretch around 2230-2250 cm⁻¹.

-

Appearance of: Two N-H stretching bands (primary amide) in the region of 3100-3500 cm⁻¹, and a strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹.

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum will confirm the overall structure. Key signals include the aromatic protons of the isobutylphenyl group, the aliphatic protons of the isobutyl and propionamide moieties, and broad signals for the -NH₂ protons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 205.15).

Part 5: Process Optimization and Safety

Optimization of Reaction Parameters

The cited study on PTC synthesis provides valuable insights into optimizing reaction conditions for maximizing yield and selectivity.[1]

| Parameter | Observation | Implication |

| Temperature | Conversion increases with temperature up to 60 °C. Higher temperatures may decrease selectivity. | 60 °C is an optimal balance for reaction rate and selectivity. |

| Reactant Molar Ratio | A nitrile to H₂O₂ molar ratio of 1:4 was found to be effective. | An excess of the oxidant drives the reaction to completion. |

| Catalyst Loading | 10 mol% of the phase-transfer catalyst provided good results. | Sufficient catalyst is needed to ensure efficient transport of the nucleophile. |

| Stirring Speed | High stirring speed (e.g., 1000 rpm) is necessary. | Maximizes the interfacial area between the two phases, crucial for PTC. |

Critical Safety Considerations

-

Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes. Prevent contamination with metals, as this can cause rapid decomposition. Perform the addition slowly and behind a safety shield.

-

Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene: Flammable and volatile solvent. Work in a well-ventilated fume hood and away from ignition sources.

-

Exothermic Reaction: The reaction can be exothermic. Ensure adequate temperature control and slow addition of reagents to prevent a runaway reaction.

Conclusion

The synthesis of this compound from 2-(4-isobutylphenyl)propionitrile is most effectively and selectively achieved through a phase-transfer catalyzed oxidative hydrolysis. This modern approach, utilizing basic hydrogen peroxide, successfully navigates the principal challenge of preventing over-hydrolysis to the carboxylic acid, a common drawback of conventional methods. The protocol detailed in this guide offers high conversion (70%) and selectivity (90%) under controlled and safe conditions.[1] By understanding the underlying mechanisms and adhering to the optimized experimental parameters, researchers can reliably produce high-purity this compound for further investigation and development.

References

- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from Master Organic Chemistry Reaction Guide.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

- J&K Scientific. (2025). Pinner Reaction.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

- Clark, J. (n.d.). hydrolysis of nitriles.

- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.

- Schliemann, W. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1643–1649.

- Gawande, M. B., et al. (2008). Kinetics of Selective Formation of this compound by Phase Transfer Catalyzed Oxidation of 2-(4-Isobutylphenyl)propionitrile with Basic Hydrogen Peroxide. Organic Process Research & Development, 12(4), 647–652.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Conversion of nitriles to amides.

- Moskvina, V. S., et al. (2022). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank, 2022(2), M1389.

- ACS Publications. (2008). Kinetics of Selective Formation of this compound by Phase Transfer Catalyzed Oxidation of 2-(4-Isobutylphenyl)propionitrile with Basic Hydrogen Peroxide. Organic Process Research & Development.

- ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction.

- ResearchGate. (2019). Ibuprofen: synthesis and properties.

- Google Patents. (2002). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.

- ChemicalBook. (n.d.). Ibuprofen synthesis.

- McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050.

- Google Patents. (1980). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101072, this compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 4. This compound | C13H19NO | CID 101072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Ibuprofenamide

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. However, its therapeutic application is often constrained by gastrointestinal side effects, primarily attributed to the presence of a free carboxylic acid moiety. This has spurred the exploration of ibuprofen derivatives, with a significant focus on the synthesis of amides to mitigate these adverse effects. This technical guide provides a comprehensive examination of the chemical properties and structure of Ibuprofenamide, the primary amide derivative of ibuprofen. We will delve into its synthesis, structural elucidation through spectroscopic methods, and its physicochemical characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the rationale behind its design and the methodologies for its synthesis and characterization.

Introduction: The Rationale for this compound

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The presence of the carboxylic acid group is crucial for its pharmacological activity but is also implicated in the gastrointestinal toxicity associated with long-term use.

The strategic modification of this carboxylic acid group into an amide—creating this compound (2-(4-isobutylphenyl)propanamide)—represents a prodrug approach to enhance the therapeutic index of ibuprofen. The core hypothesis is that by masking the acidic proton, the direct irritant effect on the gastric mucosa can be minimized. It is anticipated that after absorption, the amide would be hydrolyzed in vivo to release the active ibuprofen. This guide will provide a detailed exploration of the chemical nature of this promising derivative.

Chemical Structure and Identification

This compound is the primary amide derivative of ibuprofen. The defining structural feature is the replacement of the hydroxyl group (-OH) of the carboxylic acid with an amino group (-NH2).

IUPAC Name: 2-[4-(2-methylpropyl)phenyl]propanamide[3] Synonyms: (±)-Ibuprofenamide, 2-(4-Isobutylphenyl)propionamide, rac-Ibuprofen Amide[3]

Below is a diagram illustrating the chemical structures of Ibuprofen and this compound.

Caption: General synthetic workflow for the preparation of this compound from Ibuprofen.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

While a detailed, peer-reviewed protocol for the synthesis of the primary this compound is not readily available in the literature, numerous studies have reported the synthesis of N-substituted derivatives. The following protocol for the synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide is adapted from a published procedure and serves as an excellent illustrative example of the general methodology. [4] Step 1: Synthesis of 2-(4-Isobutylphenyl)propanoyl Chloride

-

To a solution of ibuprofen (1 mmol, 0.206 g) in toluene (30 mL), add an excess of thionyl chloride (1.2 mmol, 0.087 mL).

-

Stir the reaction mixture under reflux for two hours.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting 2-(4-isobutylphenyl)propanoyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

-

To a solution of 2-(3-chlorophenyl)ethan-1-amine (1 mmol, 0.155 g) in dichloromethane (30 mL), add an equimolar amount of 2-(4-isobutylphenyl)propanoyl chloride (1 mmol, 0.224 g).

-

After 10 minutes of stirring, add triethylamine (1.2 mmol, 0.121 g) to the solution.

-

After 30 minutes, wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the product by short-column chromatography over neutral Al₂O₃.

Note: For the synthesis of the primary this compound, a similar procedure would be followed, but with a suitable source of ammonia (e.g., ammonium hydroxide) in the second step.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a complete set of spectra for the primary amide is not available in the literature, the following sections describe the expected spectral features based on data from closely related N-substituted derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons and a multiplet for the methine proton), the methylene protons adjacent to the phenyl ring, the aromatic protons, the methine proton alpha to the carbonyl group, and the protons of the amide group. The amide protons (-NH₂) are expected to appear as a broad singlet. [4][5] ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl and propionamide moieties. The chemical shift of the carbonyl carbon in the amide will be different from that of the carboxylic acid in ibuprofen. [4][5] Expected ¹H NMR Chemical Shifts (based on derivatives and general values):

| Protons | Expected Chemical Shift (ppm) |

| Isobutyl -CH₃ | ~0.9 |

| Isobutyl -CH- | ~1.8 |

| Isobutyl -CH₂- | ~2.4 |

| -CH(CH₃)- | ~1.4 (doublet) |

| -CH(CH₃)- | ~3.5 (quartet) |

| Aromatic protons | 7.0 - 7.3 |

| Amide -NH₂ | 5.0 - 8.0 (broad) |

Expected ¹³C NMR Chemical Shifts (based on derivatives):

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | ~174-176 |

| Aromatic Carbons | 127 - 141 |

| Aliphatic Carbons | 18 - 47 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the amide functional group. These include the N-H stretching vibrations and the C=O (Amide I) stretching vibration.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Two bands for primary amide |

| C-H Stretch (aliphatic) | 2960-2850 | |

| C=O Stretch (Amide I) | ~1650 | Strong absorption |

| N-H Bend (Amide II) | ~1640-1550 | |

| C-N Stretch | 1400-1200 |

The IR spectrum for an N-substituted derivative, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, shows a C=O stretch at 1638 cm⁻¹ and an N-H stretch at 3242 cm⁻¹. [4]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (205.30 g/mol ). The fragmentation pattern will be indicative of the structure, with characteristic losses of the isobutyl group and fragments of the propanamide side chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For example, the HRMS of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide showed the [M+H]⁺ ion at m/z 344.1780, consistent with its molecular formula. [4]

Crystal Structure

To date, a published crystal structure for the primary this compound could not be identified in the Cambridge Structural Database or other publicly available crystallographic resources. The determination of the crystal structure through single-crystal X-ray diffraction would provide invaluable information on the solid-state conformation, intermolecular interactions (such as hydrogen bonding involving the amide group), and packing arrangement. For the parent compound, ibuprofen, several crystal structures have been determined, revealing a monoclinic crystal system. [6]

Biological Activity and Mechanism of Action

This compound is designed as a prodrug of ibuprofen. Its primary biological activities are expected to be anti-inflammatory and analgesic, mirroring those of its parent compound. The proposed mechanism of action involves the in vivo enzymatic hydrolysis of the amide bond to release ibuprofen, which then inhibits the COX enzymes.

Caption: Proposed mechanism of action for this compound as a prodrug.

The key advantage of this compound lies in its potential for reduced gastrointestinal toxicity. By masking the free carboxylic acid, it is hypothesized to cause less direct irritation to the stomach lining. Studies on various amide derivatives of ibuprofen have indeed shown improved gastrointestinal safety profiles compared to the parent drug. [7]

Conclusion and Future Perspectives

This compound stands as a promising derivative of ibuprofen with the potential for an improved safety profile, particularly concerning gastrointestinal side effects. Its synthesis is straightforward, and its chemical properties are dictated by the presence of the amide functional group. While comprehensive experimental data for the primary amide is somewhat limited in the public domain, the extensive research on its N-substituted analogs provides a solid foundation for understanding its chemistry.

Future research should focus on obtaining a complete experimental characterization of the primary this compound, including its crystal structure and detailed pharmacokinetic and pharmacodynamic profiles. Such data will be crucial for its further development as a potentially safer alternative to ibuprofen for the management of pain and inflammation.

References

-

Dimitrova, D., Zlatev, S., & Ivanov, I. (2025). (±)-2-(4-Isobutylphenyl)-N-(naphthalen-1-yl)propanamide. Molbank, 2025(4), M2065. [Link]

-

Zlatev, S., & Ivanov, I. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2022(4), M1536. [Link]

-

PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (2RS)-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE. Retrieved from [Link]

-

Berry, B. W., & El-Sabae, A. H. (2012). Crystal structure of racemic and S-(+) form of ibuprofen. ResearchGate. Retrieved from [Link]

-

Fowler, C. J., Björklund, E., Lichtman, A. H., Naidu, P. S., Congiu, C., & Onnis, V. (2012). Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. PloS one, 7(9), e43563. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C13H19NO | CID 101072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Mechanistic Analysis of Ibuprofen and Ibuprofenamide: From Cyclooxygenase Inhibition to Emerging Dual-Target Paradigms

Introduction

For decades, ibuprofen, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, has been a first-line therapy for managing pain, inflammation, and fever.[1] Its mechanism of action, primarily centered on the non-selective inhibition of cyclooxygenase (COX) enzymes, is well-established within the scientific community.[2] However, the quest for therapeutic agents with improved efficacy and safety profiles has led to the exploration of structural analogs, including ibuprofenamide. This in-depth technical guide provides a comprehensive comparative analysis of the mechanisms of action of ibuprofen and its amide counterpart, this compound. We will delve into the classical COX inhibition pathway, explore the emerging role of fatty acid amide hydrolase (FAAH) inhibition, and discuss the implications of these mechanisms for drug development professionals. This guide moves beyond a simple recitation of facts to explain the causality behind experimental observations and to provide actionable insights for researchers in the field.

Ibuprofen: The Archetypal Non-Selective COX Inhibitor

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective and reversible inhibition of two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[4]

The inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, as this isoform is typically induced during inflammatory responses.[2] Conversely, the inhibition of the constitutively expressed COX-1, which is involved in protecting the stomach lining and maintaining platelet function, can lead to undesirable side effects such as gastrointestinal irritation and an increased risk of bleeding.[2]

The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form, possessing greater inhibitory activity against both COX isoforms compared to the R-(-)-enantiomer.[3]

This compound: A Prodrug and a Dual-Action Inhibitor

This compound, the amide derivative of ibuprofen, presents a more complex mechanistic profile. It can be considered both a prodrug of ibuprofen and a molecule with its own distinct pharmacological activities.

Prodrug Characteristics

In vivo, this compound can be hydrolyzed by amidase enzymes, particularly in the liver, to release the parent compound, ibuprofen. This conversion allows this compound to act as a sustained-release formulation of ibuprofen, potentially prolonging its therapeutic effects.[5] The hydrolysis of this compound to ibuprofen is an enzymatically controlled process.[5]

Dual Inhibition of COX and FAAH

Emerging research indicates that ibuprofen and its amide analogues can function as dual-action inhibitors of both cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a neurotransmitter that plays a role in pain, mood, and inflammation.[6]

While ibuprofen itself is a weak inhibitor of FAAH, certain amide derivatives of ibuprofen have demonstrated significantly more potent FAAH inhibition.[6] This dual-inhibition mechanism is a promising area of research, as simultaneously blocking prostaglandin synthesis (via COX inhibition) and enhancing endocannabinoid signaling (via FAAH inhibition) could lead to synergistic analgesic and anti-inflammatory effects with a potentially improved safety profile.[7]

A noteworthy aspect of this dual action is the substrate-dependent inhibition of COX-2. Both ibuprofen and its amide analogues exhibit more potent inhibition of COX-2 when the substrate is anandamide compared to arachidonic acid.[6] This suggests a complex interplay between the prostaglandin and endocannabinoid systems that can be modulated by these compounds.

Comparative Mechanistic Overview

| Feature | Ibuprofen | This compound |

| Primary Target | COX-1 and COX-2 | COX-1, COX-2, and FAAH |

| COX Inhibition | Non-selective, reversible inhibitor.[3] | Acts as a COX inhibitor, with substrate-dependent potency.[6] |

| FAAH Inhibition | Weak inhibitor.[6] | Potentially a more potent inhibitor than ibuprofen, based on studies of its derivatives.[6] |

| Mode of Action | Direct-acting drug. | Prodrug of ibuprofen and a direct-acting dual inhibitor.[5] |

| Key Advantage | Well-established efficacy and safety profile. | Potential for enhanced efficacy and reduced side effects through dual COX/FAAH inhibition and a prodrug effect.[7] |

Signaling Pathways

Ibuprofen's Mechanism of Action: COX Inhibition

Caption: Ibuprofen's inhibition of COX-1 and COX-2 pathways.

This compound's Dual Mechanism of Action

Caption: this compound's dual inhibition of COX and FAAH pathways.

Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating centrally mediated pain and neuroinflammation. Ibuprofen has been shown to cross the BBB, although its uptake can be limited by plasma protein binding.[8] The transport of ibuprofen across the BBB appears to involve a saturable component.[8]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Prepare a solution of arachidonic acid. For substrate-dependent studies, also prepare a solution of anandamide.

-

Incubation: In a reaction vessel, combine the enzyme, the test compound at various concentrations, and a buffer solution.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the consumption of oxygen using an oxygen electrode to determine the rate of prostaglandin synthesis.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro FAAH Inhibition Assay

Objective: To determine the IC50 of a test compound against FAAH.

Methodology:

-

Enzyme Source: Use rat brain homogenates as a source of FAAH.

-

Substrate: Use radiolabeled anandamide ([³H]AEA) as the substrate.

-

Incubation: Incubate the brain homogenate with the test compound at various concentrations.

-

Reaction Initiation: Add the [³H]AEA to start the reaction.

-

Reaction Termination and Extraction: Stop the reaction and extract the lipid products.

-

Quantification: Separate the radiolabeled product from the substrate using chromatography and quantify the amount of product using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

Ibuprofen's mechanism of action as a non-selective COX inhibitor is a well-understood paradigm in pharmacology. This compound, however, represents a more nuanced therapeutic agent, acting as both a prodrug of ibuprofen and a potential dual inhibitor of COX and FAAH. This dual mechanism offers the exciting possibility of enhanced analgesic and anti-inflammatory efficacy with an improved safety profile, particularly concerning gastrointestinal side effects. The substrate-dependent nature of COX-2 inhibition by these compounds further highlights the intricate connections between the prostaglandin and endocannabinoid signaling pathways. For drug development professionals, the exploration of this compound and its derivatives provides a compelling strategy for designing next-generation anti-inflammatory and analgesic agents. Further research into the pharmacokinetics, BBB permeability, and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

-

In vivo Pharmacokinetic Studies of Prodrugs of Ibuprofen. Indian Journal of Pharmaceutical Sciences. [Link]

-

Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. National Institutes of Health. [Link]

-

Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. National Institutes of Health. [Link]

-

Ibuprofen - Mechanism of Action. YouTube. [Link]

-

New insights into the use of currently available non-steroidal anti-inflammatory drugs. National Institutes of Health. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

-

Hydrolysis kinetics studies of mutual prodrugs of ibuprofen. ResearchGate. [Link]

-

Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen. National Institutes of Health. [Link]

-

Ibuprofen Mechanism. News-Medical.Net. [Link]

-

Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen. Bentham Science Publisher. [Link]

-

Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Prodrugs of NSAIDs: A Review. National Institutes of Health. [Link]

-

The presence of BBB prevents the ibuprofen internalization into the... ResearchGate. [Link]

-

Discovery, mechanisms of action and safety of ibuprofen. PubMed. [Link]

-

Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. PubMed. [Link]

-

Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models. National Institutes of Health. [Link]

-

Brain uptake of nonsteroidal anti-inflammatory drugs: ibuprofen, flurbiprofen, and indomethacin. PubMed. [Link]

Sources

- 1. Discovery, mechanisms of action and safety of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. ClinPGx [clinpgx.org]

- 4. m.youtube.com [m.youtube.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain uptake of nonsteroidal anti-inflammatory drugs: ibuprofen, flurbiprofen, and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibuprofenamide: A Technical Guide to a Prodrug Approach for Targeted Delivery

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), offers significant therapeutic benefits but is hampered by systemic side effects, primarily gastrointestinal toxicity, due to its non-specific mechanism of action.[1][2][3] This technical guide delineates the rationale, synthesis, and evaluation of ibuprofenamide, a promising prodrug strategy designed to mitigate these limitations. By masking the free carboxylic acid group of ibuprofen, this compound aims to reduce direct gastric irritation and enable targeted drug release.[1][2] This document provides an in-depth exploration of the synthesis of this compound, its physicochemical characterization, the mechanism of targeted delivery via enzymatic hydrolysis, and the requisite experimental protocols for its validation. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical framework for advancing this compound as a clinically viable, targeted therapeutic agent.

Introduction: The Rationale for an Ibuprofen Prodrug

Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] However, the presence of a free carboxylic acid moiety is associated with gastrointestinal adverse effects, including irritation, ulceration, and bleeding.[1][2] The prodrug approach, a cornerstone of medicinal chemistry, involves the chemical modification of a biologically active compound to form a less active or inactive derivative that converts to the parent drug in vivo.[1] For ibuprofen, converting the carboxylic acid to an amide to form this compound presents a compelling strategy to overcome its principal drawbacks.[1][2]

The core advantages of the this compound prodrug strategy are:

-

Reduced Gastrointestinal Toxicity: Masking the acidic group is expected to decrease direct contact irritation with the gastric mucosa.[1][2]

-

Improved Physicochemical Properties: Amide formation can alter the lipophilicity and solubility of the parent drug, potentially enhancing its absorption and distribution characteristics.[6][7]

-

Targeted Drug Delivery: The amide bond can be engineered for cleavage by specific enzymes, such as amidases, which may be overexpressed at sites of inflammation or in specific tissues, thereby concentrating the active drug where it is most needed.[8][9][10]

This guide will provide a detailed technical overview of the critical aspects of developing this compound as a targeted prodrug.

Synthesis and Characterization of this compound

The synthesis of this compound is a critical first step in its development as a prodrug. A common and effective method involves a two-step process starting from ibuprofen.[11][12]

Synthesis Protocol

Step 1: Formation of Ibuprofen Acyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ibuprofen in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution in an ice bath to 0°C.

-

Add thionyl chloride (SOCl₂) dropwise to the stirred solution. A typical molar ratio is 1.2 to 1.5 equivalents of thionyl chloride per equivalent of ibuprofen.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting ibuprofen acyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Step 2: Amidation to Form this compound

-

Dissolve the crude ibuprofen acyl chloride in an anhydrous aprotic solvent like DCM.

-

In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a solution of ammonia in dioxane or bubbling ammonia gas through the reaction mixture).

-

Cool the ibuprofen acyl chloride solution to 0°C in an ice bath.

-

Slowly add the ammonia solution to the stirred ibuprofen acyl chloride solution.

-

Allow the reaction to proceed at room temperature for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[11]

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity and purity.

-

Spectroscopic Analysis:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and a characteristic C=O amide I band (around 1650 cm⁻¹).[12]

-

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all expected protons and carbons and the absence of starting material signals.

-

Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound to confirm the formation of this compound (C₁₃H₁₉NO, MW: 205.30 g/mol ).[6][13]

-

-

Physicochemical Properties:

-

A summary of the key physicochemical properties of ibuprofen and this compound is presented in Table 1.

-

| Property | Ibuprofen | This compound | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₉NO | [14],[6] |

| Molecular Weight | 206.28 g/mol | 205.30 g/mol | [14],[13] |

| Appearance | White crystalline solid | White to off-white solid | [15],[6] |

| Melting Point | 75-78 °C | Varies (check specific literature) | [16] |

| Solubility | Slightly soluble in water, soluble in organic solvents | More soluble in organic solvents than in water | [15],[6] |

| LogP | ~3.97 | Expected to be lower than ibuprofen | [17] |

Table 1: Physicochemical Properties of Ibuprofen and this compound.

Targeted Delivery Mechanism: Enzymatic Cleavage

The central principle of this compound as a targeted prodrug lies in its selective conversion to the active parent drug, ibuprofen, at the desired site of action. This is typically achieved through enzymatic hydrolysis of the amide bond by amidases.[9][10]

The Role of Amidases

Amidases are a class of enzymes that catalyze the hydrolysis of amide bonds. Certain amidases, such as fatty acid amide hydrolase (FAAH), are found in various tissues, and their expression levels can be altered in pathological conditions like inflammation or cancer.[5][8] By designing the amide linkage in this compound to be a substrate for a specific amidase that is upregulated at the target site, a localized release of ibuprofen can be achieved.[8]

Caption: Enzymatic activation of this compound at the target site.

Experimental Validation

A series of in vitro and in vivo experiments are necessary to validate the efficacy and targeted delivery of this compound.

In Vitro Drug Release Studies

These studies are crucial to determine the stability of the prodrug in various biological fluids and its susceptibility to enzymatic cleavage.

Protocol: In Vitro Hydrolysis Assay

-

Prepare Buffer Solutions:

-

Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.

-

Simulated Intestinal Fluid (SIF, pH 7.4) without pancreatin.

-

Phosphate Buffer (pH 7.4).

-

-

Prepare Enzyme Solutions:

-

Prepare solutions of relevant amidases (e.g., FAAH, porcine liver esterase as a model) in phosphate buffer (pH 7.4).

-

Prepare 80% human plasma.[18]

-

-

Incubation:

-

Add a known concentration of this compound to each of the prepared solutions.

-

Incubate the samples at 37°C in a shaking water bath.

-

-

Sampling:

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

-

Analysis:

-

Quench the enzymatic reaction in the aliquots (e.g., by adding acetonitrile).

-

Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentrations of both this compound and released ibuprofen.[19]

-

-

Data Analysis:

-

Plot the concentration of ibuprofen versus time to determine the release profile.

-

Calculate the hydrolysis rate constants and half-life of this compound in each medium.

-

| Medium | Expected Outcome | Rationale |

| SGF (pH 1.2) | Minimal hydrolysis | Demonstrates stability in the acidic environment of the stomach. |

| SIF (pH 7.4) | Slow hydrolysis | Assesses chemical stability at intestinal pH. |

| 80% Human Plasma | Moderate to rapid hydrolysis | Evaluates susceptibility to plasma enzymes.[18] |

| Amidase Solution | Rapid hydrolysis | Confirms enzymatic cleavage by the target enzyme. |

Table 2: Expected Outcomes of In Vitro Release Studies.

Cell Viability Assays

Cell-based assays are essential to evaluate the cytotoxicity of the prodrug compared to the parent drug.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture appropriate cell lines (e.g., a cancer cell line for targeted cancer therapy or a relevant cell line for inflammation studies) in 96-well plates.

-

-

Treatment:

-

Treat the cells with varying concentrations of ibuprofen and this compound for a specified duration (e.g., 24, 48, 72 hours).[20]

-

-

MTT Addition:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[21]

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[21]

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) values for both compounds.

-

Caption: Experimental workflow for in vitro validation.

Therapeutic Potential and Future Directions

The transformation of ibuprofen into its amide prodrug, this compound, holds significant promise for enhancing its therapeutic index. By mitigating gastrointestinal side effects and enabling targeted delivery, this approach could lead to safer and more effective management of inflammatory conditions.[1][2]

Future research should focus on:

-

Enzyme-Specific Design: Synthesizing a library of ibuprofen amides with different amino acid or peptide promoieties to identify substrates for specific amidases overexpressed in target tissues.

-

In Vivo Efficacy and Toxicity Studies: Conducting comprehensive animal studies to evaluate the anti-inflammatory and analgesic efficacy, pharmacokinetic profile, and long-term toxicity of promising this compound candidates.

-

Advanced Drug Delivery Systems: Incorporating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, to further enhance targeted delivery and control the release of the active drug.[4]

Conclusion

This compound represents a well-founded and technically feasible prodrug strategy to address the limitations of conventional ibuprofen therapy. The synthesis is straightforward, and the principles of targeted delivery via enzymatic cleavage are well-established.[9][11] The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. Through rigorous scientific investigation and innovative formulation strategies, this compound has the potential to become a valuable addition to the arsenal of anti-inflammatory therapeutics, offering improved safety and efficacy for a wide range of patients.

References

-

Kamal, S., Hussain, A. I., Bibi, I., & Munir, B. (2015). Synthesis of Ibuprofen Derivatives with Improved Antibacterial Activity. Asian Journal of Chemistry. [Link]

-

Synthesis, in vitro and in vivo characterization of glycosyl derivatives of ibuprofen as novel prodrugs for brain drug delivery. (n.d.). PubMed. [Link]

-

Jain, N. K., & Sharma, S. (2012). Prodrugs of NSAIDs: A Review. PMC. [Link]

-

Niphakis, M. J., et al. (2015). Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy. PMC. [Link]

-

de Oliveira, D., et al. (2012). Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. PMC. [Link]

-

Shanbhag, V. R., Crider, A. M., Gokhale, R., Harpalani, A., & Dick, R. M. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. PubMed. [Link]

-

Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing. [Link]

-

Bansal, A. K., Khar, R. K., Dubey, R., & Sharma, A. K. (2001). Alkyl ester prodrugs for improved topical delivery of ibuprofen. PubMed. [Link]

-

Thejeel, K. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. Impactfactor. [Link]

-

PRODRUGS FOR NITROREDUCTASE BASED CANCER THERAPY- 2: Novel amide/Ntr combinations targeting PC3 cancer cells. (2019). PubMed. [Link]

-

PRODRUGS FOR NITROREDUCTASE BASED CANCER THERAPY- 2: Novel amide/Ntr combinations targeting PC3 cancer cells. (n.d.). ResearchGate. [Link]

- Synthesis of the prodrug ibuprofen ~-D-glucopyranoside and its biological evalua- tion as a better moiety than the parent drug. (n.d.). Google.

-

Sanphui, P., et al. (2016). Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation. MDPI. [Link]

-

Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids. (n.d.). Taylor & Francis Online. [Link]

-

Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276. (2012). PubMed. [Link]

-

Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. (n.d.). ResearchGate. [Link]

-

A Nanomicellar Prodrug Carrier Based on Ibuprofen-Conjugated Polymer for Co-delivery of Doxorubicin. (n.d.). Frontiers. [Link]

-

Husain, A., Ahuja, P., Ahmad, A., & Khan, S. A. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers. [Link]

-

Pt(IV) Prodrugs with NSAIDs as Axial Ligands. (n.d.). PMC. [Link]

-

AMIDE-BASED MUTUAL PRODRUG: SYNTHESIS AND EVALUATION STUDIES. (2023). inLIBRARY. [Link]

-

This compound (C13H19NO). (n.d.). PubChem. [Link]

-

Nayak, A., et al. (2023). Novel ibuprofen prodrug: A possible promising agent for the management of complications of Alzheimer's disease. PubMed Central. [Link]

-

New Mustard Prodrugs for Antibody-Directed Enzyme Prodrug Therapy: Alternatives to the Amide Link. (n.d.). ACS Publications. [Link]

- Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs. (2024). Google.

- Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated deriv

-

Prodrug Applications for Targeted Cancer Therapy. (n.d.). PMC. [Link]

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PMC. [Link]

-

Physiochemical properties of ibuprofen. (n.d.). ResearchGate. [Link]

-

Biotransformation of ibuprofen nitrile 1 to ibuprofen amide 2 and... (n.d.). ResearchGate. [Link]

-

Tumor-targeted dual-action NSAID-platinum(IV) anticancer prodrugs. (2023). RSC Publishing. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Time-dependent changes of cell viability assessed by MTT and ATP assays... (n.d.). ResearchGate. [Link]

-

Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. (n.d.). PMC. [Link]

-

Ibuprofen Synthesis. (2019). Synaptic - Central College. [Link]

-

Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. (n.d.). NIH. [Link]

-

Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. (n.d.). PMC. [Link]

-

Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. (n.d.). PubMed. [Link]

- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Google.

-

Improving the Physical and Chemical Properties of Ibuprofen. (n.d.). Pharmaceutical Technology. [Link]

-

Physicochemical properties of NSAID ibuprofen. (n.d.). ResearchGate. [Link]

-

Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection. (n.d.). PubMed. [Link]

-

Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]

-

Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed. [Link]

Sources

- 1. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkyl ester prodrugs for improved topical delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Nanomicellar Prodrug Carrier Based on Ibuprofen-Conjugated Polymer for Co-delivery of Doxorubicin [frontiersin.org]

- 5. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 59512-17-3: this compound | CymitQuimica [cymitquimica.com]

- 7. Novel ibuprofen prodrug: A possible promising agent for the management of complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. impactfactor.org [impactfactor.org]

- 13. This compound | C13H19NO | CID 101072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. saspublishers.com [saspublishers.com]

- 20. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Characteristics of Ibuprofenamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ibuprofenamide, the amide derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, presents a unique physicochemical profile that warrants detailed investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. While direct, extensive literature on this compound is not as abundant as for its parent compound, this guide synthesizes available information and outlines robust, field-proven methodologies for its characterization. We will delve into the theoretical underpinnings of its expected solubility and stability, provide detailed experimental protocols for empirical determination, and discuss the anticipated degradation pathways. This document is intended to be a foundational resource for researchers and drug development professionals working with or considering this compound for pharmaceutical development.

Introduction: The Rationale for Investigating this compound

Ibuprofen is a cornerstone of pain and inflammation management. However, its carboxylic acid moiety can be associated with gastrointestinal side effects. The modification of this functional group to an amide, resulting in this compound (2-(4-isobutylphenyl)propanamide), alters its physicochemical properties, which may influence its pharmacokinetic and pharmacodynamic profiles[1]. The amide group, being less acidic than a carboxylic acid, is expected to lead to a different solubility profile, particularly concerning pH-dependent solubility. Furthermore, the stability of the amide bond under various physiological and storage conditions is a critical parameter for its viability as a drug candidate. Understanding these fundamental characteristics is paramount for formulation development, analytical method development, and predicting its in vivo behavior.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular formula of C13H19NO and a molecular weight of approximately 205.30 g/mol [1][2].

| Property | Value | Source |

| Molecular Formula | C13H19NO | [1] |

| Molecular Weight | ~205.30 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 110-114 °C | [2] |

| CAS Number | 59512-17-3 | [1] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on its chemical structure, this compound is anticipated to have higher solubility in organic solvents compared to aqueous media[1].

Aqueous Solubility

Due to the neutral amide group, the aqueous solubility of this compound is not expected to be significantly influenced by pH in the physiological range, a key difference from its parent compound, ibuprofen, which exhibits increased solubility at higher pH[3][4][5][6].

Solubility in Organic Solvents

Qualitative data suggests that this compound is soluble in organic solvents such as chloroform and methanol[2]. Quantitative determination of its solubility in a range of pharmaceutically acceptable solvents is essential for formulation development.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following equilibrium solubility method is recommended.

Objective: To determine the saturation solubility of this compound in various solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol).

Materials:

-

This compound reference standard

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a vial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Characteristics of this compound

Stability testing is crucial to ensure the safety, efficacy, and shelf-life of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods[7][8].

Anticipated Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond to form ibuprofen and ammonia, particularly under acidic or basic conditions[9][10][11]. Other potential degradation pathways, drawing parallels from ibuprofen, could include oxidation and photodecomposition[12][13][14].

Sources

- 1. CAS 59512-17-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Ibuprofen amide | CAS 59512-17-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]

- 14. Council on Undergraduate Research (CUR) - The Thermal Decomposition of Ibuprofen and Acetaminophen [ncur.secure-platform.com]

Pharmacological profile of Ibuprofenamide derivatives

An In-depth Technical Guide to the Pharmacological Profile of Ibuprofenamide Derivatives

Authored by a Senior Application Scientist

Foreword: Re-engineering a Classic NSAID for Enhanced Safety and Efficacy

Ibuprofen, a cornerstone of pain and inflammation management for decades, represents a triumph of medicinal chemistry. Its efficacy, however, is shadowed by a well-documented risk of gastrointestinal (GI) toxicity, a consequence of its free carboxylic acid moiety which is crucial for its anti-inflammatory action via cyclooxygenase (COX) enzyme inhibition.[1][2][3] This guide delves into the pharmacological landscape of this compound derivatives, a class of compounds born from a strategic prodrug approach. By masking the parent drug's carboxyl group through amide linkage, researchers have sought to mitigate GI damage while retaining or even enhancing its therapeutic benefits.[1] This document provides an in-depth analysis of the synthesis, multifaceted pharmacological activities, and evaluation methodologies for these promising derivatives, intended for researchers and professionals in drug development.

The Central Hypothesis: Masking Acidity to Mitigate Gastric Toxicity

The primary driver for the development of this compound derivatives is the reduction of GI side effects.[2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen exert their therapeutic effects by inhibiting COX enzymes, which are pivotal in the synthesis of prostaglandins—mediators of pain and inflammation.[4][5][6] However, the acidic carboxylic acid group, essential for binding to the active site of COX enzymes, is also a primary culprit in causing gastric mucosal damage.[1] The transformation of this group into a neutral amide moiety furnishes molecules that are anticipated to pass through the stomach with reduced local irritation.[1] These prodrugs are designed to be hydrolyzed in the systemic circulation, releasing the active ibuprofen, thereby separating the site of action from the site of potential toxicity.

The General Synthesis Pathway

The synthesis of ibuprofenamides is a straightforward and adaptable process, typically involving a two-step reaction. This allows for the creation of a diverse library of derivatives by varying the amine component.

Experimental Protocol: General Synthesis of Ibuprofenamides [1][7][8]

-

Activation of Carboxylic Acid: Commercially available ibuprofen (1 equivalent) is dissolved in a suitable dry solvent (e.g., acetone). Freshly distilled thionyl chloride (SOCl₂) (typically 5 equivalents) is added, and the mixture is stirred for several hours (e.g., 8 hours) at room temperature.

-

Removal of Excess Reagent: The excess thionyl chloride is removed under reduced pressure to yield the reactive intermediate, 2-(4-isobutyl-phenyl)-propionyl chloride.

-

Amidation: The ibuprofen acid chloride (1 equivalent) is dissolved in a dry solvent like acetone. In a separate flask, a selected amine (1 equivalent) is dissolved in acetone containing a base such as pyridine.

-

Reaction: The acid chloride solution is added dropwise to the amine solution at a reduced temperature (e.g., -10°C) with constant stirring over approximately 1 hour.

-

Workup and Isolation: The reaction is allowed to proceed for several hours (e.g., 8 hours). The mixture is then poured into crushed ice to precipitate the crude product. The solid is filtered, washed, and purified, typically by recrystallization from a suitable solvent.

-

Characterization: The final product's structure and purity are confirmed using techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[1]

Core Pharmacological Profile: Analgesic and Anti-inflammatory Activity

The primary goal of creating ibuprofenamides is to preserve or enhance the parent drug's core therapeutic actions. In vivo studies consistently demonstrate that these derivatives possess significant analgesic and anti-inflammatory properties, with some compounds showing superior activity and a better safety profile compared to ibuprofen.[1][2][3][9][10]

Evaluation of Anti-inflammatory Effects

The Carrageenan-Induced Rat Paw Edema model is the standard for assessing acute anti-inflammatory activity. Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [8][11][12][13]

-

Animal Preparation: Wistar rats (150-200g) are divided into groups (n=6): a control group (vehicle), a standard group (ibuprofen), and test groups (this compound derivatives at various doses).

-

Dosing: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Inflammation: A 0.1 mL injection of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.

-

Data Collection: Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Studies show that various amide derivatives exhibit significant inhibition of paw edema, with some, like those incorporating a morpholine moiety, demonstrating more potent effects than the parent ibuprofen.[2][9]

Evaluation of Analgesic Effects

The Acetic Acid-Induced Writhing Test is a common method for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching and abdominal constrictions (writhes), which are counted as a measure of nociception.[7][14][15]

Experimental Protocol: Acetic Acid-Induced Writhing Test [7][14][16][17]

-

Animal Preparation: Swiss albino mice (20-30g) are divided into control, standard, and test groups.

-

Dosing: Animals are pre-treated with the vehicle, standard drug (ibuprofen or diclofenac sodium), or test compounds, typically 30-40 minutes before acetic acid injection.

-

Induction of Nociception: A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).

-

Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a defined period (e.g., 10-15 minutes).

-

Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is determined relative to the control group.